Regioisomeric Comparison: 2,1-Benzisoxazole vs. 1,2-Benzisoxazole Electronic Properties
Density Functional Theory (DFT) calculations at the M06-2X/6-311++G(d,p) level reveal that 2,1-benzisoxazole exhibits a proton affinity (PA) that is 12.3 kJ/mol lower than that of its 1,2-benzisoxazole regioisomer [1]. This quantitative difference in basicity directly impacts hydrogen bonding capacity and interaction with biological targets, providing a basis for the distinct pharmacological profiles observed between 2,1- and 1,2-benzisoxazole derivatives.
| Evidence Dimension | Proton Affinity (PA) |
|---|---|
| Target Compound Data | 853.2 kJ/mol (for 2,1-benzisoxazole core) |
| Comparator Or Baseline | 1,2-Benzisoxazole core: 865.5 kJ/mol |
| Quantified Difference | 12.3 kJ/mol lower PA for 2,1-isomer |
| Conditions | DFT/M06-2X/6-311++G(d,p) computational model |
Why This Matters
This computed difference in proton affinity provides a quantifiable basis for selecting the 2,1-isomer over the 1,2-isomer when tuning molecular recognition, solubility, or target binding affinity.
- [1] DFT study of the protonation and deprotonation enthalpies of benzoxazole, 1,2-benzisoxazole and 2,1-benzisoxazole and implications for the structures and energies of their adducts with explicit water molecules. J Theor Comput Chem. 2013;12(8):1350070. doi:10.1142/S0219633613500703 View Source
